molecular formula C18H13N3O B5755830 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone

2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone

Cat. No. B5755830
M. Wt: 287.3 g/mol
InChI Key: VZJZCULDLBWUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone, also known as PPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPTQ belongs to the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone also exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One direction is to further explore its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone and how it interacts with specific enzymes and signaling pathways.

Synthesis Methods

The synthesis of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone with pyrrole in the presence of acetic acid and sulfuric acid. The resulting intermediate is then cyclized with formic acid to yield 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. This method has been optimized to yield high purity and high yield of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone.

properties

IUPAC Name

2-phenyl-3-pyrrol-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-15-10-4-5-11-16(15)19-17(14-8-2-1-3-9-14)21(18)20-12-6-7-13-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJZCULDLBWUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone

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